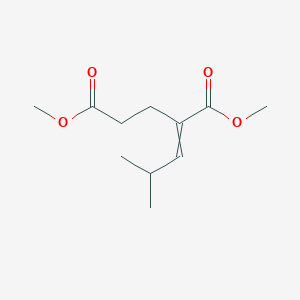
Dimethyl 2-(2-methylpropylidene)pentanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-methylpropylidene)pentanedioate is an organic compound with the molecular formula C10H16O4. It is a derivative of pentanedioic acid, where the hydrogen atoms are replaced by methyl and dimethyl ester groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-methylpropylidene)pentanedioate can be synthesized through several methods. One common approach involves the esterification of 2-methylpentanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes. These processes utilize fixed-bed reactors with acid catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(2-methylpropylidene)pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 2-methylpentanedioic acid.
Reduction: 2-methylpentanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2-(2-methylpropylidene)pentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(2-methylpropylidene)pentanedioate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. The pathways involved in its metabolism include ester hydrolysis and subsequent oxidation or reduction reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2-methylpentanedioate
- Dimethyl glutarate
- Dimethyl succinate
Uniqueness
Dimethyl 2-(2-methylpropylidene)pentanedioate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
364331-05-5 |
|---|---|
Fórmula molecular |
C11H18O4 |
Peso molecular |
214.26 g/mol |
Nombre IUPAC |
dimethyl 2-(2-methylpropylidene)pentanedioate |
InChI |
InChI=1S/C11H18O4/c1-8(2)7-9(11(13)15-4)5-6-10(12)14-3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
LMVMMLBWPSPRSS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C(CCC(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















